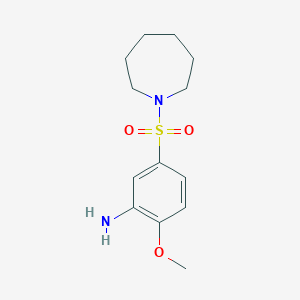

![molecular formula C13H11F3N6O2 B2931376 3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174884-97-9](/img/structure/B2931376.png)

3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

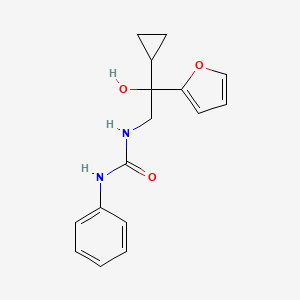

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a propanoic acid group . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole ring is another type of five-membered heterocyclic moiety, which contains three nitrogen atoms and two carbon atoms. The propanoic acid group consists of a two-carbon chain terminating in a carboxylic acid group .

Applications De Recherche Scientifique

Synthesis and Characterization

A variety of synthetic routes have been developed to create novel heterocyclic compounds that contain the pyrazolo[1,5-a]pyrimidine ring, demonstrating the versatility of this scaffold in medicinal chemistry. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, revealing its potential as a framework for further chemical modification and study of its biological activities (Lahmidi et al., 2019). Similarly, Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, optimizing conditions to obtain a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were then reduced to the corresponding diamines, showcasing a method for developing novel heterocyclic compounds (Gazizov et al., 2020).

Antimicrobial Activity

The antimicrobial properties of compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have been a focus of several studies. For example, Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, evaluating their antimicrobial activity and demonstrating the potential of these compounds in the development of new antimicrobial agents (Abunada et al., 2008).

Heterocyclic Compound Development

Research into the development of heterocyclic compounds based on the pyrazolo[1,5-a]pyrimidine framework continues to be a rich area of study, with potential applications in the development of new pharmaceuticals and materials. For example, the work by Shaaban (2008) on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety opens up possibilities for creating compounds with enhanced pharmacological properties (Shaaban, 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds, such as pyroxasulfone, inhibit several fatty acid elongation steps for shoot formation and cell proliferation in plants . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the potential targets and mode of action, it can be inferred that the compound may influence pathways related to fatty acid elongation and cell proliferation .

Result of Action

Based on its potential mode of action, it can be inferred that the compound may lead to inhibition of certain cellular processes, such as fatty acid elongation and cell proliferation .

Propriétés

IUPAC Name |

3-[5-(1-methylpyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6O2/c1-21-5-4-7(19-21)8-6-9(13(14,15)16)22-12(17-8)18-10(20-22)2-3-11(23)24/h4-6H,2-3H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMJNLCNYVWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

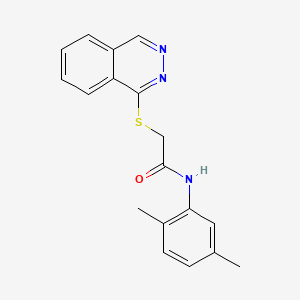

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)

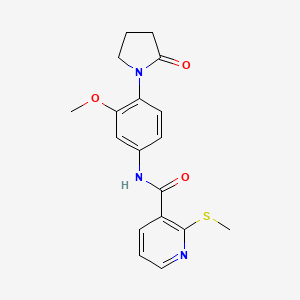

![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)

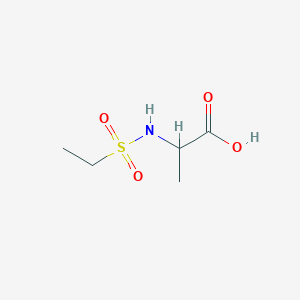

![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)